molecular formula C10H16Cl2N2 B2631198 3-(Piperidin-4-yl)pyridine dihydrochloride CAS No. 301222-60-6

3-(Piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2631198
CAS No.: 301222-60-6
M. Wt: 235.15
InChI Key: PUOFTXQLJPYTRT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)pyridine dihydrochloride is a compound with the CAS Number: 301222-60-6 . It has a molecular weight of 235.16 . The IUPAC name for this compound is this compound . It is stored at 2-8°C and is shipped at ambient temperature . The physical form of this compound is solid .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This indicates that the compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored at 2-8°C and is shipped at ambient temperature . The compound has a molecular weight of 235.16 .

Scientific Research Applications

Synthesis Methods

  • The synthesis of compounds related to 3-(Piperidin-4-yl)pyridine dihydrochloride is significant in medicinal chemistry. For instance, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, an important diamine in medicinal chemistry, has been developed. This method simplifies the production of such compounds, which are often complex and multi-stage processes (Smaliy et al., 2011).
  • Additionally, a convenient synthesis method for 3- and 4-(1H-azol-1-yl)piperidines has been established, extending to benzo analogues of these compounds. This development enhances the ability to create a variety of compounds within this chemical family (Shevchuk et al., 2012).

Chemical Properties and Applications

  • Piperidine derivatives have been studied for their corrosion inhibition properties on iron. The research involved quantum chemical calculations and molecular dynamics simulations to investigate these properties. This indicates potential industrial applications in corrosion prevention (Kaya et al., 2016).
  • In the field of pharmaceutical chemistry, certain piperidine derivatives have shown potential as human A₃ adenosine receptor antagonists. These compounds are significant due to their solubility and potential therapeutic applications (Baraldi et al., 2012).

Structural and Computational Analysis

  • Piperidine compounds have been the subject of structural and computational analyses. For instance, crystal structure analysis and molecular docking studies have been conducted on pyridine derivatives as potential inhibitors of NAMPT, an enzyme involved in cancer research (Venkateshan et al., 2019).
  • There is also research on the synthesis, anti-angiogenic, and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These studies contribute to the understanding of the anticancer properties of these compounds (Kambappa et al., 2017).

Chemical Reactions and Interactions

  • Research on piperidine and its interactions in the Maillard reaction, particularly with formaldehyde, provides insights into its chemical reactivity. This research is relevant in food chemistry and the study of reaction products incorporating piperidine moieties (Nikolov & Yaylayan, 2010).

Mechanism of Action

While the specific mechanism of action for 3-(Piperidin-4-yl)pyridine dihydrochloride is not mentioned in the search results, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the therapeutic applications of piperidine derivatives .

Properties

IUPAC Name

3-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFTXQLJPYTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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